Morpholine, 4-(m-(dimethylamino)benzoyl)-

Synthetic Chemistry Process Chemistry Amide Bond Formation

Morpholine, 4-(m-(dimethylamino)benzoyl)- (CAS 1703-39-5), systematically named [3-(dimethylamino)phenyl]-morpholin-4-ylmethanone, is a tertiary amino-substituted benzoylmorpholine with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. It features a morpholine ring linked via a carbonyl bridge to a phenyl ring bearing a dimethylamino substituent at the meta position, a connectivity confirmed by its InChIKey (GBYDFLAOGOZMEB-UHFFFAOYSA-N) and canonical SMILES.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1703-39-5
Cat. No. B3480679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(m-(dimethylamino)benzoyl)-
CAS1703-39-5
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCOCC2
InChIInChI=1S/C13H18N2O2/c1-14(2)12-5-3-4-11(10-12)13(16)15-6-8-17-9-7-15/h3-5,10H,6-9H2,1-2H3
InChIKeyGBYDFLAOGOZMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4-(m-(dimethylamino)benzoyl)- (CAS 1703-39-5): Core Identity, Procurement Identifiers, and Physicochemical Baseline for Research Sourcing


Morpholine, 4-(m-(dimethylamino)benzoyl)- (CAS 1703-39-5), systematically named [3-(dimethylamino)phenyl]-morpholin-4-ylmethanone, is a tertiary amino-substituted benzoylmorpholine with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It features a morpholine ring linked via a carbonyl bridge to a phenyl ring bearing a dimethylamino substituent at the meta position, a connectivity confirmed by its InChIKey (GBYDFLAOGOZMEB-UHFFFAOYSA-N) and canonical SMILES . The compound is catalogued under the synonym LG-50044 and is structurally isomeric with the para-substituted analog 4-[4-(dimethylamino)benzoyl]morpholine (CAS 87294-98-2), which differs solely in the position of the dimethylamino group on the phenyl ring [1]. This positional isomerism creates distinct electronic and steric properties that fundamentally alter intermolecular interactions, receptor complementarity, and metabolic susceptibility—making the two isomers non-interchangeable in any application where molecular recognition matters.

Why Meta-Substituted Dimethylamino Benzoyl Morpholines Cannot Be Interchanged with Para-Substituted Isomers: A Scientific Procurement Warning


The substitution pattern of the dimethylamino group on the benzoyl ring is not a trivial structural nuance—it is a decisive determinant of biological activity, physicochemical behavior, and spectroscopic identity. In medicinal chemistry, the meta vs. para positioning of a basic amine directly controls the vector of hydrogen-bonding interactions, the pKa of the tertiary amine, and the π-electron distribution across the benzamide pharmacophore [1]. These differences propagate into altered target engagement profiles: a meta-dimethylamino group can access binding pockets that a para-substituted analog cannot, and vice versa. Computed physicochemical descriptors confirm that the meta compound (CAS 1703-39-5) and its para isomer (CAS 87294-98-2) are not identical—differences in XLogP, topological polar surface area, and hydrogen-bond acceptor count are measurable and can shift a compound across critical drug-likeness and permeability thresholds [2]. Furthermore, the two isomers generate distinct IR and mass spectra, meaning that without rigorous analytical verification, substitution errors go undetected in high-throughput screening cascades, wasting months of research effort [3]. Generic procurement that treats meta and para dimethylamino benzoyl morpholines as interchangeable introduces uncontrolled variables that render SAR tables uninterpretable and synthesis campaigns irreproducible.

Quantitative Differentiation Evidence for Morpholine, 4-(m-(dimethylamino)benzoyl)-: Head-to-Head Comparisons with the Para-Substituted Isomer


Synthetic Route Specificity: Quantitative Yield and Exclusivity of the Meta-Substituted Product

When morpholine is reacted with m-(dimethylamino)benzoyl chloride under standard acylation conditions (triethylamine, dichloromethane, 0 °C to room temperature), the target meta-substituted product is obtained exclusively . No para-substituted isomer is formed because the positional identity of the dimethylamino group is fixed in the starting benzoyl chloride; thus, the reaction outcome is solely determined by the regiochemistry of the acid chloride precursor. In contrast, synthetic routes that begin with a common aminobenzoic acid intermediate and install the dimethylamino group via reductive amination or alkylation require additional purification steps to separate meta from para products, typically reducing overall yield by 10–30% depending on the selectivity of the alkylation step [1]. This means that sourcing the pre-formed meta-substituted benzoyl chloride building block and coupling it directly to morpholine provides a structurally unambiguous product without the need for positional isomer separation.

Synthetic Chemistry Process Chemistry Amide Bond Formation

Lipophilicity (XLogP) Comparison: Meta vs. Para Dimethylamino Substitution Alters Predicted Membrane Permeability

The position of the dimethylamino group on the benzoyl ring directly influences the computed partition coefficient (XLogP), which is a primary determinant of passive membrane permeability. For the para-substituted isomer (CAS 87294-98-2), PubChem reports a computed XLogP3-AA value of 1.1 [1]. While an experimentally measured logP for the meta compound (CAS 1703-39-5) has not been published, the meta substitution pattern alters the dipole moment and hydrogen-bonding capacity of the benzoyl group, which in structurally analogous benzamide series has been shown to shift logP by approximately 0.2–0.5 log units relative to the para isomer [2]. This magnitude of logP shift is sufficient to move a compound across the commonly accepted optimal logP range of 1–3 for oral bioavailability and across the logP threshold for blood–brain barrier penetration.

Physicochemical Profiling Drug-likeness ADME Prediction

Spectroscopic Fingerprint Differentiation: FTIR and GC-MS Spectra Provide Unambiguous Identity Verification

The meta-substituted compound (CAS 1703-39-5) possesses a unique FTIR spectrum (SpectraBase Compound ID LUoZWmOfzQY) with diagnostic carbonyl and aromatic C–H stretching bands that differ from those of the para isomer (CAS 87294-98-2, SpectraBase Compound ID C1CTIzjnQjG) [1] [2]. The para isomer additionally has a published GC-MS spectrum in the Wiley Registry of Mass Spectral Data, while the meta isomer's mass spectrum is available in the KnowItAll Mass Spectral Library [1] [2]. These orthogonal spectroscopic signatures mean that the two isomers can be unequivocally distinguished by FTIR or GC-MS, providing a routine quality control check that prevents misidentification.

Analytical Chemistry Quality Control Spectroscopic Identification

Fragment Versatility in Medicinal Chemistry: Morpholino-Benzoyl Scaffold as a Privileged Building Block for Kinase and GPCR Lead Generation

The morpholino-benzoyl substructure present in CAS 1703-39-5 is a recognized privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding pocket of kinases and the orthosteric site of G protein-coupled receptors (GPCRs) [1]. The meta-dimethylamino group provides a basic nitrogen that can engage in hydrogen bonding or salt-bridge interactions with conserved aspartate or glutamate residues in kinase hinge regions, while the morpholine oxygen serves as an additional hydrogen-bond acceptor. In a patent describing the synthesis of morpholine derivatives as therapeutic agents (UA-66866-C2), compounds bearing the dimethylaminobenzoyl morpholine core were claimed as intermediates for the preparation of biologically active molecules [2]. The scaffold's utility is further supported by the extensive use of morpholinobenzamides in the development of Mycobacterium tuberculosis QcrB inhibitors (e.g., compound 22f, IC90 = 0.09 μM) and gastric prokinetic agents, where the dimethylamino group was critical for potency [3].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitors

Research and Industrial Application Scenarios Where Morpholine, 4-(m-(dimethylamino)benzoyl)- Provides Verifiable Advantage


Fragment-Based and Structure-Guided Drug Discovery Requiring Regiospecific Amide Bioisosteres

In fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, or epigenetic reader domains, the morpholino-benzoyl fragment provides a compact yet functionalized core. The meta-dimethylamino group distinguishes it from para-substituted analogs by presenting a different hydrogen-bond vector and electrostatic surface, which can be critical for achieving selectivity within a target family. The scaffold can be elaborated via Suzuki coupling, amide formation, or reductive amination, making it a versatile starting point for hit-to-lead optimization . Researchers should specify CAS 1703-39-5 to ensure the correct regioisomer is used, as SAR tables generated with the para isomer cannot be extrapolated to the meta series.

Analytical Reference Standard for Quality Control in Multi-Isomer Screening Libraries

Because the meta and para isomers of dimethylamino benzoyl morpholine are nearly isobaric (both MW = 234.29 g/mol) and share the same molecular formula, they can be misidentified in automated liquid-handling and mass spectrometry workflows. Procuring a certified sample of CAS 1703-39-5 with documented FTIR and GC-MS reference spectra [1] enables library managers to establish a definitive retention time, mass spectrum, and IR fingerprint for the meta isomer. This allows routine quality control checks that distinguish it from the para isomer, preventing cross-contamination in screening decks and ensuring the integrity of high-throughput screening data.

Synthetic Methodology Development and Process Chemistry for Morpholine-Containing Building Blocks

The direct acylation of morpholine with m-(dimethylamino)benzoyl chloride provides a clean, high-yielding entry into the morpholino-benzoyl chemical space without requiring chromatographic separation of positional isomers . Process chemists developing scalable routes to morpholine-containing drug candidates can use CAS 1703-39-5 as a model substrate to optimize amide coupling conditions, evaluate solvent and base effects, and establish in-process control methods. The exclusively meta-substituted nature of the product simplifies reaction monitoring and yield quantification relative to routes that generate isomeric mixtures.

Agrochemical and Specialty Chemical Intermediate for Dimethylamino-Functionalized Morpholine Derivatives

Beyond pharmaceutical applications, dimethylamino-substituted morpholine benzamides have been explored as intermediates in the synthesis of photoinitiators, polymer additives, and agrochemical actives where the tertiary amine functionality provides desirable solubility, basicity, or photochemical properties. The combination of a morpholine ring (conferring water solubility) with a meta-dimethylaminobenzoyl group (providing UV absorption and electron-donating character) makes CAS 1703-39-5 a useful building block for functional materials R&D . Its well-defined structure and commercial availability facilitate reproducible formulation studies.

Quote Request

Request a Quote for Morpholine, 4-(m-(dimethylamino)benzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.